molecular formula C19H25N3O2S2 B2798494 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 946303-77-1

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2798494
CAS RN: 946303-77-1
M. Wt: 391.55
InChI Key: YUEVBVHIZKXSLM-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as ATOX1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ATOX1 is a member of the oxalamide family and is synthesized using specific chemical reactions.

Scientific Research Applications

Novel Synthetic Approaches

  • Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method offers a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalysis and Coupling Reactions

  • Copper-Catalyzed Amidation : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst for Goldberg amidation, especially with (hetero)aryl chlorides (De et al., 2017).

Molecular Structure Analysis

  • Crystal Structure Studies : The crystal structure of compounds like (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate has been analyzed, revealing interesting features such as intermolecular hydrogen bonding and π-π stacking (Lee et al., 2009).

Antimicrobial and Antitumor Applications

  • Antitumor Agents : New compounds incorporating the thiophene moiety have shown promising anti-tumor activities against certain cell lines, demonstrating the potential biomedical applications of these molecules (Gomha et al., 2016).

Materials Science Applications

  • Conducting Copolymers : Studies on the electrochemical copolymerizations of compounds like N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine with other components have led to the development of conducting copolymers with potential applications in materials science (Turac et al., 2014).

properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c23-18(20-12-16-6-5-10-26-16)19(24)21-13-17(15-7-11-25-14-15)22-8-3-1-2-4-9-22/h5-7,10-11,14,17H,1-4,8-9,12-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEVBVHIZKXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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